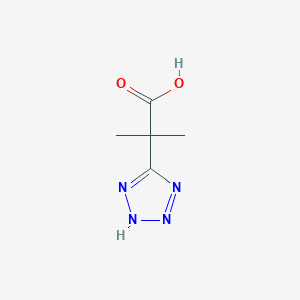

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid

説明

2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a tetrazole ring substituted at the 5-position on a branched propanoic acid scaffold.

特性

分子式 |

C5H8N4O2 |

|---|---|

分子量 |

156.14 g/mol |

IUPAC名 |

2-methyl-2-(2H-tetrazol-5-yl)propanoic acid |

InChI |

InChI=1S/C5H8N4O2/c1-5(2,4(10)11)3-6-8-9-7-3/h1-2H3,(H,10,11)(H,6,7,8,9) |

InChIキー |

MINPAAYUJLDDTK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=NNN=N1)C(=O)O |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Borylation of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

-

- 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (20.0 g, 83.3 mmol)

- Bis(pinacolato)diboron (25.3 g, 100 mmol, 1.2 equiv)

- Potassium acetate (20.4 g, 208 mmol, 2.5 equiv)

- Bis(triphenylphosphine)palladium dichloride (1.17 g, 1.4 mmol, 0.015 equiv)

- Solvent: 1,4-dioxane (400 mL)

- Temperature: Reflux (~101 °C)

- Atmosphere: Nitrogen (inert)

- Reaction monitored by thin-layer chromatography (TLC)

Procedure:

The reagents are combined sequentially under stirring in 1,4-dioxane. The mixture is warmed to reflux under nitrogen to promote the borylation of the bromopyridine substrate. Completion is confirmed by TLC.Outcome:

Formation of 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)pyridine intermediate.

Reaction Conditions and Yield Summary Table

| Step | Reaction Type | Key Reagents & Catalysts | Solvent | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Palladium-catalyzed borylation | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, bis(pinacolato)diboron, potassium acetate, bis(triphenylphosphine)palladium dichloride | 1,4-dioxane | Reflux (~101 °C) | Nitrogen | Not isolated separately | TLC monitored |

| 2 | Suzuki-Miyaura cross-coupling | Intermediate from step 1, (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one, potassium carbonate, palladium acetate, triphenylphosphine | 1,4-dioxane | Reflux | Nitrogen | 84 | Product isolated and dried |

Analytical Characterization

-

- Thin-layer chromatography (TLC) for reaction monitoring.

- Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BN5O2 |

| Molecular Weight | 287.13 g/mol |

| Solubility | 0.311 mg/mL (approximate) |

| Log P (octanol/water) | ~0.66 (consensus) |

| Number of Aromatic Heavy Atoms | 11 |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

These properties indicate moderate solubility and moderate lipophilicity consistent with the compound's structure.

化学反応の分析

Types of Reactions

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives.

科学的研究の応用

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of other biologically active molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

AspTtz (2-Amino-3-(2H-1,2,3,4-tetrazol-5-yl)propanoic Acid)

- Structure: Linear propanoic acid with a tetrazole at the β-position and an amino group at the α-position.

- Key Differences: The amino group in AspTtz replaces the methyl group in the target compound, altering electronic properties and hydrogen-bonding capacity. AspTtz mimics aspartic acid, enabling its use in peptide-based drug design .

- Applications: Used in EphA2-targeting agents with IC50 values in the nanomolar range .

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid

1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 11)

- Structure: Tetrazole linked to a phenyl-imidazole-propanoic acid framework.

- Key Differences : Extended aromatic system enhances π-π stacking but reduces solubility.

Physicochemical Properties

Angiotensin II Receptor Antagonists

Alanine Racemase Inhibitors

- Tetrazole-Containing Peptides (e.g., 14c-LLL): Exhibit nanomolar inhibition via C-terminal tetrazole modifications. The target compound’s compact structure may offer improved metabolic stability compared to peptidic analogues .

EphA2 Agonists

- AspTtz Derivatives : IC50 values in the micromolar range (e.g., 0.5–2.0 μM) highlight the importance of tetrazole positioning for receptor affinity. Substitution patterns in the target compound may optimize steric interactions .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves a [3+2] cycloaddition between nitriles and azides to form the tetrazole ring, followed by functionalization of the propanoic acid backbone. Key steps include:

- Cycloaddition : Reacting a nitrile precursor (e.g., 2-methylpropionitrile) with sodium azide in a polar solvent (e.g., DMF) under reflux .

- Acidification : Hydrolysis of intermediates under acidic conditions to yield the carboxylic acid group.

- Purification : Use of column chromatography or recrystallization to isolate the product. Optimization parameters include temperature (70–100°C), solvent choice (DMF or water), and reaction time (12–24 hours) to maximize yield (>80%) and purity .

Q. How can researchers validate the structural integrity and purity of this compound?

A multi-technique approach is recommended:

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., using SHELXL for refinement) .

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., δ 1.5 ppm for methyl groups, δ 8–9 ppm for tetrazole protons) .

- HPLC/MS : To assess purity (>95%) and molecular weight confirmation .

Q. What analytical methods are suitable for studying its hydrogen-bonding interactions with biomolecules?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (, ) .

- Molecular Dynamics Simulations : Tools like GROMACS or AMBER can model interactions with enzyme active sites, focusing on the tetrazole’s hydrogen-bonding propensity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme activation vs. inhibition)?

Contradictions may arise from assay conditions or target specificity. Strategies include:

- Dose-Response Studies : Establish concentration-dependent effects (e.g., IC vs. EC) across multiple cell lines .

- Structural Biology : Co-crystallization with target enzymes (e.g., kinases) to identify binding modes using tools like Mercury for void analysis .

- Kinetic Assays : Compare and values under varying pH and co-factor conditions .

Q. What experimental designs are recommended for elucidating its role in cellular apoptosis or differentiation pathways?

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Caspase-3) .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining in treated vs. control cells .

- CRISPR Knockout Models : Validate target specificity by deleting suspected receptors (e.g., EphA2) .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrazole) with bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding poses against therapeutic targets (e.g., EphA2 agonists) .

- ADMET Prediction : SwissADME or pkCSM to optimize solubility, bioavailability, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。